molecular formula C8H8INO3 B11726340 Methyl 5-amino-2-hydroxy-4-iodobenzoate

Methyl 5-amino-2-hydroxy-4-iodobenzoate

Cat. No.: B11726340
M. Wt: 293.06 g/mol
InChI Key: LOYZPXIDJPKURD-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-hydroxy-4-iodobenzoate is an organic compound with the molecular formula C8H8INO3 It is a derivative of benzoic acid, featuring an amino group, a hydroxyl group, and an iodine atom on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2-hydroxy-4-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 5-amino-2-hydroxybenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium. The reaction conditions often include a temperature range of 0-25°C and a reaction time of 1-2 hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-hydroxy-4-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction Reactions: The amino group can be reduced to an amine or further functionalized.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. Conditions typically involve mild temperatures and solvents like ethanol or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.

    Oxidation Reactions: Products include methyl 5-amino-2-oxo-4-iodobenzoate.

    Reduction Reactions: Products include methyl 5-amino-2-hydroxy-4-iodobenzylamine.

Scientific Research Applications

Methyl 5-amino-2-hydroxy-4-iodobenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biological Studies: It is used in studies investigating the effects of halogenated benzoates on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 5-amino-2-hydroxy-4-iodobenzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The presence of the iodine atom can enhance the compound’s ability to interact with biological targets through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Methyl 5-amino-2-hydroxy-4-iodobenzoate can be compared to other halogenated benzoates, such as:

    Methyl 2-hydroxy-4-iodobenzoate: Lacks the amino group, making it less versatile in certain synthetic applications.

    Methyl 5-amino-2-hydroxybenzoate: Lacks the iodine atom, reducing its potential for halogen bonding interactions.

    Methyl 5-amino-2-hydroxy-4-bromobenzoate: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H8INO3

Molecular Weight

293.06 g/mol

IUPAC Name

methyl 5-amino-2-hydroxy-4-iodobenzoate

InChI

InChI=1S/C8H8INO3/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3,11H,10H2,1H3

InChI Key

LOYZPXIDJPKURD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1O)I)N

Origin of Product

United States

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